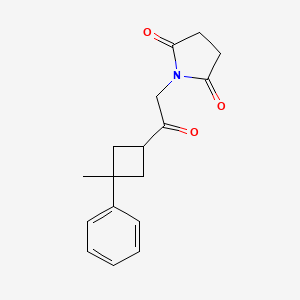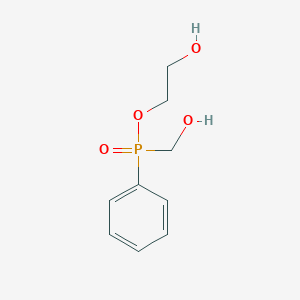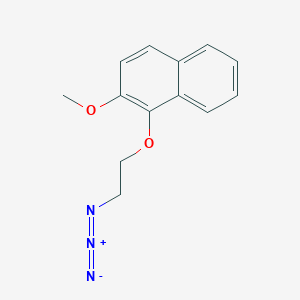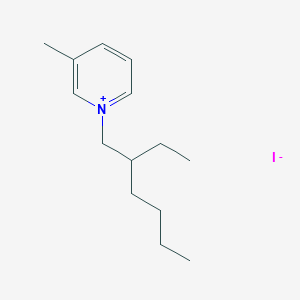
Agn-PC-0ndabu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0ndabu is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0ndabu typically involves a multi-step process. One common method includes the use of silver nanowires (AgNWs) prepared through a modified polyol method. This method employs organic octylamine hydrochloride as a shape-controlling agent . The AgNWs are then combined with other reagents under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using advanced techniques such as Mayer-rod coating, spin coating, spray coating, and vacuum filtration methods . These methods ensure the production of high-quality this compound with consistent properties suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0ndabu undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in catalysis and other chemical processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxygen (O2), which is involved in oxidation reactions . The conditions for these reactions often involve high temperatures and pressures to facilitate the dissociation of O2 and other reactants.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the dissociation of O2 on Agn clusters can lead to the formation of various oxidized products .
Scientific Research Applications
Agn-PC-0ndabu has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Agn-PC-0ndabu involves its interaction with molecular targets and pathways within biological and chemical systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter the properties of other molecules and materials .
Comparison with Similar Compounds
Agn-PC-0ndabu can be compared with other similar compounds, such as AgN5 and other nitrogen-rich silver compounds . These compounds share some properties with this compound but differ in their specific chemical structures and reactivities. For example, AgN5 is known for its high-energy density and potential use in energetic materials .
List of Similar Compounds
- AgN5
- AgN2
- AgN7
- AgN8
Conclusion
This compound is a compound with diverse applications in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Properties
CAS No. |
646997-54-8 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-[2-(3-methyl-3-phenylcyclobutyl)-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H19NO3/c1-17(13-5-3-2-4-6-13)9-12(10-17)14(19)11-18-15(20)7-8-16(18)21/h2-6,12H,7-11H2,1H3 |
InChI Key |
NKGMGLOQJGMWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C(=O)CN2C(=O)CCC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)
![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)

![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12606039.png)

![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)

![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
